molecular formula C15H22N2O4S B14863277 Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate

Cat. No.: B14863277
M. Wt: 326.4 g/mol
InChI Key: RIOAGWMMSBMNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of the thiophene ring, followed by the introduction of the azetidine ring and the tert-butyl ester group. Common reagents used in these reactions include ethyl chloroformate, tert-butylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-amino-4-(ethoxycarbonyl)thiophen-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 3-(5-amino-4-ethoxycarbonylthiophen-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-6-11(22-12(10)16)9-7-17(8-9)14(19)21-15(2,3)4/h6,9H,5,7-8,16H2,1-4H3

InChI Key

RIOAGWMMSBMNLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2CN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.